- Copper-catalyzed Clauson-Kass pyrroles synthesis in aqueous media, Applied Organometallic Chemistry, 2012, 26(4), 164-167

Cas no 89353-42-4 (3-(1H-Pyrrol-1-yl)aniline)

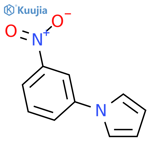

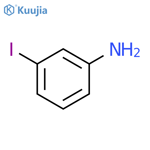

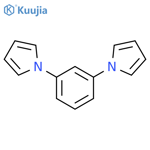

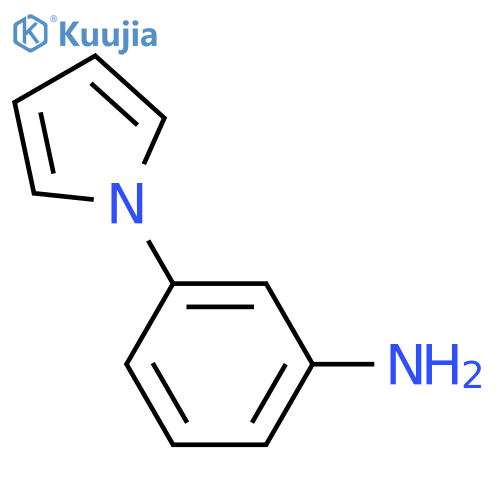

3-(1H-Pyrrol-1-yl)aniline structure

Nome do Produto:3-(1H-Pyrrol-1-yl)aniline

3-(1H-Pyrrol-1-yl)aniline Propriedades químicas e físicas

Nomes e Identificadores

-

- 3-(1H-Pyrrol-1-yl)aniline

- 3-pyrrol-1-ylaniline

- 3-PYRROL-1-YL-ANILINE

- 3-Pyrrol-1-yl-phenylamine

- 1-(3-aminophenyl)-1H-pyrrole

- 1-(3-aminophenyl)pyrrole

- 3-(1-pyrrolyl)aniline

- 3-(pyrrol-1-yl)aniline

- 3-pyrrolylphenylamine

- 3-(1H-Pyrrol-1-yl)benzenamine (ACI)

- PJGDCPOPSNUYHC-UHFFFAOYSA-N

- J-510433

- 3-(1H-pyrrol-1-yl)aniline, AldrichCPR

- SCHEMBL632230

- F11186

- DTXSID70375217

- CHEMBL1328721

- BBL009667

- AKOS000101307

- SB62205

- CS-0245680

- 89353-42-4

- MLS000718576

- Z111423526

- FG-0417

- SDCCGMLS-0066035.P001

- SMR000290843

- HMS2668A18

- 3-(1H-pyrrol-1-yl) aniline

- EN300-30908

- DB-008236

- HMS1697E17

- STK796797

- F5608-0074

- MFCD03407309

-

- MDL: MFCD03407309

- Inchi: 1S/C10H10N2/c11-9-4-3-5-10(8-9)12-6-1-2-7-12/h1-8H,11H2

- Chave InChI: PJGDCPOPSNUYHC-UHFFFAOYSA-N

- SMILES: NC1C=C(N2C=CC=C2)C=CC=1

Propriedades Computadas

- Massa Exacta: 158.08400

- Massa monoisotópica: 158.084398327g/mol

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 1

- Contagem de aceitadores de ligações de hidrogénio: 2

- Contagem de Átomos Pesados: 12

- Contagem de Ligações Rotativas: 1

- Complexidade: 141

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Estereocentros Átomos Definidos: 0

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- XLogP3: 2.4

- Superfície polar topológica: 31Ų

Propriedades Experimentais

- Ponto de Fusão: 43-44 ºC

- PSA: 30.95000

- LogP: 2.64070

3-(1H-Pyrrol-1-yl)aniline Informações de segurança

- Código da categoria de perigo: R36/37/38

- Instrução de Segurança: S26; S36/37/39; S37/39

-

Identificação dos materiais perigosos:

- Classe de Perigo:IRRITANT

- Frases de Risco:R36/37/38

3-(1H-Pyrrol-1-yl)aniline Dados aduaneiros

- CÓDIGO SH:2933990090

- Dados aduaneiros:

China Customs Code:

2933990090Overview:

2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

Declaration elements:

Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

Summary:

2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

3-(1H-Pyrrol-1-yl)aniline Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-30908-5.0g |

3-(1H-pyrrol-1-yl)aniline |

89353-42-4 | 95.0% | 5.0g |

$265.0 | 2025-03-21 | |

| Enamine | EN300-30908-10.0g |

3-(1H-pyrrol-1-yl)aniline |

89353-42-4 | 95.0% | 10.0g |

$529.0 | 2025-03-21 | |

| ChemScence | CS-0245680-10g |

3-(1h-Pyrrol-1-yl)aniline |

89353-42-4 | 10g |

$688.0 | 2022-03-30 | ||

| TRC | P840423-1g |

3-(1H-Pyrrol-1-yl)aniline |

89353-42-4 | 1g |

$ 250.00 | 2022-06-03 | ||

| Life Chemicals | F5608-0074-5g |

3-(1H-Pyrrol-1-yl)aniline |

89353-42-4 | 95%+ | 5g |

$255.0 | 2023-09-06 | |

| ChemScence | CS-0245680-5g |

3-(1h-Pyrrol-1-yl)aniline |

89353-42-4 | 5g |

$345.0 | 2022-03-30 | ||

| Chemenu | CM198587-5g |

3-Pyrrol-1-yl-phenylamine |

89353-42-4 | 95% | 5g |

$*** | 2023-05-29 | |

| Enamine | EN300-30908-2.5g |

3-(1H-pyrrol-1-yl)aniline |

89353-42-4 | 95.0% | 2.5g |

$132.0 | 2025-03-21 | |

| Chemenu | CM198587-1g |

3-Pyrrol-1-yl-phenylamine |

89353-42-4 | 95% | 1g |

$*** | 2023-05-29 | |

| Enamine | EN300-30908-1g |

3-(1H-pyrrol-1-yl)aniline |

89353-42-4 | 90% | 1g |

$66.0 | 2023-09-05 |

3-(1H-Pyrrol-1-yl)aniline Método de produção

Método de produção 1

Condições de reacção

1.1 Catalysts: Cupric chloride Solvents: Water ; 2 h, reflux

Referência

Método de produção 2

Condições de reacção

1.1 Catalysts: Stannous chloride Solvents: Water ; 30 min, rt → 55 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water ; basified, 0 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water ; basified, 0 °C

Referência

- SnCl2 catalyzed direct synthesis of pyrroles under aqueous conditions, Asian Journal of Chemistry, 2020, 32(4), 795-802

Método de produção 3

Condições de reacção

1.1 Catalysts: Diiodo[1,1′-oxybis[ethane]]magnesium Solvents: Acetonitrile ; 10 h, 80 °C

Referência

- Unique chemoselective Clauson-Kass reaction of substituted aniline catalyzed by MgI2 etherate, Tetrahedron, 2011, 67(5), 898-903

Método de produção 4

Condições de reacção

1.1 Reagents: Cesium carbonate Catalysts: Copper (mol. sieve supported) Solvents: 1H-Pyrrole ; 4 h, 115 °C

Referência

- An efficient heterogeneous catalytic method for the N-arylation of pyrrole and other N-heterocycles, Catalysis Letters, 2015, 145(5), 1113-1119

Método de produção 5

Condições de reacção

1.1 Reagents: Sodium methoxide Catalysts: 2-Oxazolidinone , Cuprous iodide Solvents: Dimethyl sulfoxide ; 30 min, rt

1.2 Solvents: Dimethyl sulfoxide ; 10 h, 80 °C

1.2 Solvents: Dimethyl sulfoxide ; 10 h, 80 °C

Referência

- Oxazolidin-2-one as efficient ligand for the copper-catalyzed N-arylation of pyrrole, imidazole and indole, Letters in Organic Chemistry, 2010, 7(3), 212-218

Método de produção 6

Condições de reacção

1.1 Catalysts: Acetic acid ; 1 h, reflux

Referência

- Synthesis of heteroaromatic derivatives with nitrogen atoms: tripyrrolyl pyrimidine and tripyrrolyl[1,3,5]triazine, Asian Journal of Chemistry, 2013, 25(1), 501-504

Método de produção 7

Condições de reacção

1.1 Reagents: Sodium methoxide Catalysts: N-Hydroxysuccinimide , Cuprous iodide Solvents: Dimethyl sulfoxide ; 0.5 h, rt

1.2 Solvents: Dimethyl sulfoxide ; 12 h, 90 °C

1.2 Solvents: Dimethyl sulfoxide ; 12 h, 90 °C

Referência

- N-Hydroxyimides as Efficient Ligands for the Copper-Catalyzed N-Arylation of Pyrrole, Imidazole, and Indole, Journal of Organic Chemistry, 2007, 72(23), 8943-8946

Método de produção 8

Condições de reacção

Referência

- Research on antibacterial and antifungal agents. II. Synthesis of 1-ethyl-1,4-dihydro-4-oxo-7-(1-pyrrolidinyl)quinoline-3-carboxylic acid, a novel highly active, broad-spectrum antibacterial agent related to piromidic acid, Farmaco, 1984, 39(2), 95-109

3-(1H-Pyrrol-1-yl)aniline Raw materials

3-(1H-Pyrrol-1-yl)aniline Preparation Products

3-(1H-Pyrrol-1-yl)aniline Literatura Relacionada

-

Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233

-

Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216

-

Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957

-

Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284

-

Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115

89353-42-4 (3-(1H-Pyrrol-1-yl)aniline) Produtos relacionados

- 635-90-5(1-Phenyl pyrrole)

- 6025-60-1(2-(1H-Pyrrol-1-yl)aniline)

- 52768-17-9(4-(1H-Pyrrol-1-yl)aniline)

- 76283-10-8(4,5-Dibromo-2-fluorobenzyl bromide)

- 1339352-64-5(1-{1-methyl-3-(propan-2-yl)-1H-1,2,4-triazol-5-ylmethyl}piperazine)

- 525581-61-7(4-(2-phenylethyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol)

- 1261579-06-9(4-(3-Iodophenyl)pyridine)

- 2649063-83-0(3,6-dichloro-4-isocyanatopyridazine)

- 1207054-95-2(1-{2-4-(dimethylamino)phenylethyl}-3-2-(trifluoromethyl)phenylurea)

- 2097857-60-6(1-[1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)pyrrolidin-3-yl]-4-(methoxymethyl)-1H-1,2,3-triazole)

Fornecedores recomendados

Amadis Chemical Company Limited

(CAS:89353-42-4)3-(1H-Pyrrol-1-yl)aniline

Pureza:99%

Quantidade:5g

Preço ($):184.0